(2-Bromopyrimidin-5-yl)boronic acid
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Overview
Description
(2-Bromopyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-5-yl)boronic acid typically involves the bromination of pyrimidine followed by borylation. One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyrimidine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Bromopyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of biaryl or alkene products.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyrimidines .
Scientific Research Applications
(2-Bromopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Bromopyridin-5-yl)boronic acid: Similar in structure but with a pyridine ring instead of pyrimidine.
(5-Bromo-3-pyridyl)boronic acid: Another similar compound with slight structural differences.
Uniqueness: (2-Bromopyrimidin-5-yl)boronic acid is unique due to its specific electronic properties and reactivity, which make it particularly effective in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with various functional groups also enhances its versatility in chemical synthesis .
Biological Activity
(2-Bromopyrimidin-5-yl)boronic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
This compound is a boronic acid derivative that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It can form stable complexes with diols and other biomolecules, making it useful in the development of molecular probes and sensors.
The mechanism of action for this compound primarily involves:
- Oxidative Addition : The palladium catalyst reacts with the aryl or vinyl halide to form a palladium complex.
- Transmetalation : The boronic acid transfers its organic group to the palladium complex.
- Reductive Elimination : The final step involves the formation of the coupled product, regenerating the palladium catalyst.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays revealed an IC50 value of 0.11 µg/mL for DPPH free radical scavenging activity, indicating strong potential as an antioxidant agent .
Antibacterial Activity
The compound has shown effective antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. This suggests its potential application in treating bacterial infections .
Anticancer Activity
In cellular assays, this compound demonstrated a high cytotoxic effect on cancerous cell lines such as MCF-7, with an IC50 value of 18.76 µg/mL. Importantly, it exhibited minimal toxicity to healthy cell lines, highlighting its selective action against cancer cells .
Case Studies and Research Findings
- Boronic Acid-Rich Dendrimers : A study utilized boronic acid-modified dendrimers for cytosolic delivery of proteins. The dendrimer conjugated with this compound showed enhanced transduction efficiency compared to non-modified dendrimers, indicating potential for drug delivery systems .
- Enzyme Inhibition Studies : The compound exhibited varying degrees of enzyme inhibition:
Summary of Biological Activities
Activity Type | Measurement | IC50 Value |
---|---|---|
Antioxidant | DPPH Scavenging | 0.11 µg/mL |
Antibacterial | E. coli MIC | 6.50 mg/mL |
Anticancer | MCF-7 Cell Line | 18.76 µg/mL |
Butyrylcholinesterase | Enzyme Inhibition | 3.12 µg/mL |
Antiurease | Enzyme Inhibition | 1.10 µg/mL |
Antithyrosinase | Enzyme Inhibition | 11.52 µg/mL |
Properties
Molecular Formula |
C4H4BBrN2O2 |
---|---|
Molecular Weight |
202.80 g/mol |
IUPAC Name |
(2-bromopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H |
InChI Key |
MEMXJKWSPHJIQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)Br)(O)O |
Origin of Product |
United States |
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